molecular formula C18H22N4O2 B4809648 2-(2-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

2-(2-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B4809648
M. Wt: 326.4 g/mol
InChI Key: YVDYHIMTHMUBNU-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of phenoxypropanone derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Phenoxypropanone Backbone: This can be achieved by reacting 2-methylphenol with an appropriate halogenated propanone under basic conditions.

    Introduction of the Piperazine Ring: The intermediate product is then reacted with 4-(pyrimidin-2-yl)piperazine under nucleophilic substitution conditions.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

    Large-scale reactors: to handle the exothermic nature of the reactions.

    Purification techniques: such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety.

    Substitution: The phenoxy and piperazine groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation products: Hydroxylated derivatives.

    Reduction products: Alcohol derivatives.

    Substitution products: Various substituted phenoxypropanone derivatives.

Scientific Research Applications

    Medicinal Chemistry: As an intermediate in the synthesis of drugs targeting neurological disorders.

    Biological Research: As a tool to study receptor-ligand interactions.

    Industrial Chemistry: As a precursor for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one involves:

    Binding to specific receptors: The piperazine moiety is known to interact with various neurotransmitter receptors.

    Modulation of signaling pathways: The compound can influence intracellular signaling cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
  • 2-(2-Methylphenoxy)-1-[4-(pyrimidin-4-yl)piperazin-1-yl]propan-1-one

Uniqueness

  • Structural Features : The presence of the pyrimidin-2-yl group in the piperazine ring distinguishes it from other similar compounds.
  • Biological Activity : The specific arrangement of functional groups may confer unique biological properties, making it a valuable compound for research.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-6-3-4-7-16(14)24-15(2)17(23)21-10-12-22(13-11-21)18-19-8-5-9-20-18/h3-9,15H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDYHIMTHMUBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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